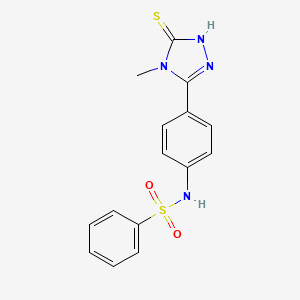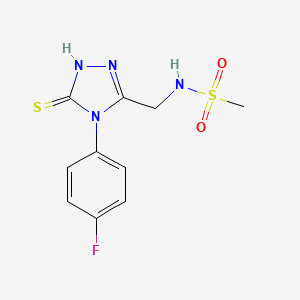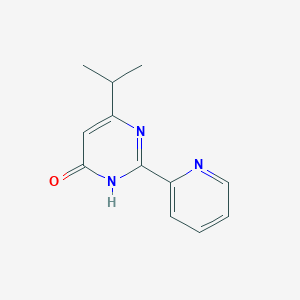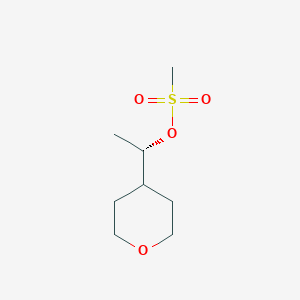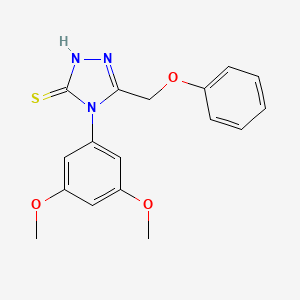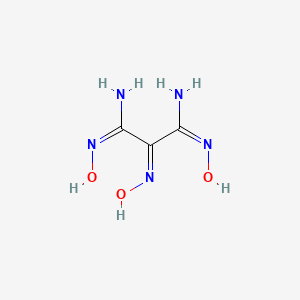
(Z,Z)-N'1,N'3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and imidamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyimino compound with an imidamide precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amine groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways.
Industry: It is used in the production of high-strength hydrogels and other advanced materials.
Mecanismo De Acción
The mechanism by which (Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C3H7N5O3 |
|---|---|
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
1-N',3-N'-dihydroxy-2-hydroxyiminopropanediimidamide |
InChI |
InChI=1S/C3H7N5O3/c4-2(7-10)1(6-9)3(5)8-11/h9-11H,(H2,4,7)(H2,5,8) |
Clave InChI |
RHKWXRFPUPBKHG-UHFFFAOYSA-N |
SMILES isomérico |
C(=NO)(/C(=N\O)/N)/C(=N\O)/N |
SMILES canónico |
C(=NO)(C(=NO)N)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


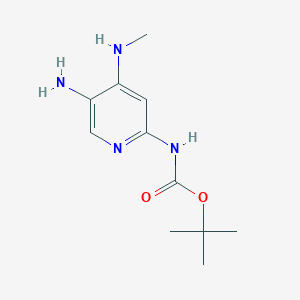
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
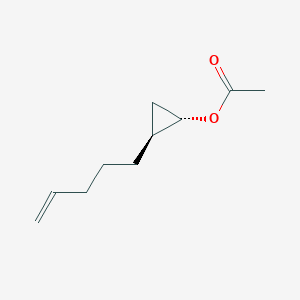
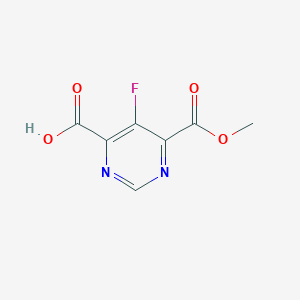
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)

![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
![2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
